molecular formula C10H14N2O B14840418 3-Cyclopropoxy-5-ethylpyridin-2-amine

3-Cyclopropoxy-5-ethylpyridin-2-amine

Cat. No.: B14840418
M. Wt: 178.23 g/mol
InChI Key: MMIYVCKJNKGYAZ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethylpyridin-2-amine is a substituted pyridine derivative characterized by a cyclopropoxy group at position 3, an ethyl group at position 5, and an amine moiety at position 2 of the pyridine ring. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The cyclopropoxy group introduces steric and electronic effects due to the strained cyclopropane ring, while the ethyl substituent enhances lipophilicity compared to smaller alkyl or alkoxy groups.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-2-7-5-9(10(11)12-6-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,11,12)

InChI Key

MMIYVCKJNKGYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a pyridine N-oxide derivative, while reduction could yield a fully saturated amine.

Scientific Research Applications

3-Cyclopropoxy-5-ethylpyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Cyclopropoxy-5-ethylpyridin-2-amine can be contextualized by comparing it to analogous pyridine derivatives. Key compounds for comparison include:

3-Cyclopropoxy-5-methoxypyridin-2-amine

  • Molecular Formula : C₉H₁₂N₂O
  • Substituents : Cyclopropoxy (position 3), methoxy (position 5).
  • Key Differences: The ethyl group in the target compound increases lipophilicity (logP ≈ 2.8 vs. Methoxy groups are electron-withdrawing, whereas ethyl is electron-donating, altering electronic density on the pyridine ring .

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

  • Molecular Formula : C₈H₈F₃N₂O
  • Substituents : Methoxy (position 3), trifluoromethyl (position 5).
  • Key Differences : The trifluoromethyl group is highly electronegative and lipophilic, contrasting with the ethyl group. This substitution may enhance metabolic stability but introduce steric hindrance. The target compound’s cyclopropoxy group offers a balance between stability and conformational flexibility .

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

  • Molecular Formula : C₁₁H₁₁N₃O
  • Substituents : Bipyridine core with methoxy at position 2' and amine at position 4.
  • Key Differences : The bipyridine structure expands aromatic π-system interactions, which could enhance binding affinity in biological targets. However, the ethyl and cyclopropoxy groups in the target compound provide a more compact, lipophilic profile .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) logP* Key Properties/Applications
This compound C₁₁H₁₆N₂O Cyclopropoxy (3), Ethyl (5) 192.26 ~2.8 High lipophilicity, potential antiparasitic activity
3-Cyclopropoxy-5-methoxypyridin-2-amine C₉H₁₂N₂O Cyclopropoxy (3), Methoxy (5) 164.20 ~1.9 Moderate solubility, electron-withdrawing effects
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine C₈H₈F₃N₂O Methoxy (3), CF₃ (5) 220.16 ~3.1 Enhanced metabolic stability, high electronegativity
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O Bipyridine, Methoxy (2') 201.23 ~1.5 Extended π-system, potential kinase inhibition

*logP values estimated using computational tools (e.g., ChemDraw).

Research Findings and Implications

  • Synthetic Routes : The synthesis of this compound may parallel methods used for analogous compounds, such as coupling cyclopropoxy precursors with ethyl-substituted pyridines under basic conditions (e.g., triethylamine in acetone/DCM) .

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